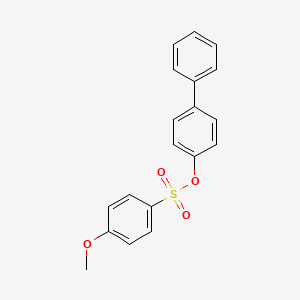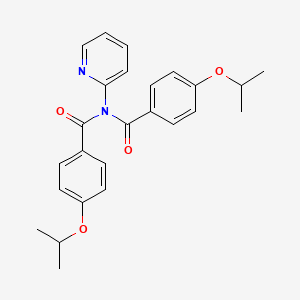![molecular formula C20H30N2O3 B4676907 ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B4676907.png)
ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in pain, mood, and appetite regulation. URB597 has been studied for its potential therapeutic applications in pain management, anxiety, and depression.
Mechanism of Action
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate works by inhibiting the enzyme FAAH, which breaks down anandamide. By inhibiting FAAH, ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate increases levels of anandamide, leading to analgesic, anxiolytic, and antidepressant effects. ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate does not directly interact with cannabinoid receptors, making it a non-psychoactive compound.
Biochemical and Physiological Effects:
ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has been shown to increase levels of anandamide in various tissues, including the brain, liver, and spleen. This increase in anandamide levels has been associated with analgesic, anxiolytic, and antidepressant effects in preclinical studies. ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has also been shown to have anti-inflammatory effects in models of inflammatory pain.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate is its specificity for FAAH, making it a useful tool for studying the endocannabinoid system. However, ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate may have off-target effects on other enzymes, which could complicate interpretation of experimental results.
Future Directions
Future research on ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate could focus on its potential therapeutic applications in other conditions, such as addiction, epilepsy, and neurodegenerative diseases. Additionally, further studies could investigate the optimal dosing and administration of ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate, as well as potential combination therapies with other drugs. Finally, research could focus on developing more potent and selective FAAH inhibitors with longer half-lives and fewer off-target effects.
Scientific Research Applications
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in pain management, anxiety, and depression. In preclinical studies, ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has been shown to increase levels of anandamide, leading to analgesic effects in models of inflammatory and neuropathic pain. ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-6-8-11-22-15(3)19(20(23)24-7-2)17-14-16(9-10-18(17)22)25-13-12-21(4)5/h9-10,14H,6-8,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJQMCCVCJDGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCCN(C)C)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4676825.png)
![ethyl 2-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676840.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B4676848.png)

![methyl 4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B4676865.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676867.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4676872.png)
![4-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4676879.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4676883.png)

![2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4676890.png)
![(2-morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine dihydrochloride](/img/structure/B4676896.png)
![1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide](/img/structure/B4676906.png)
![N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4676932.png)